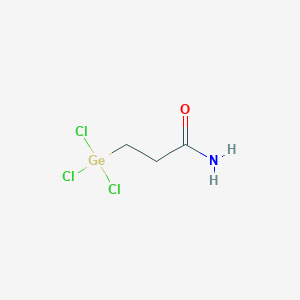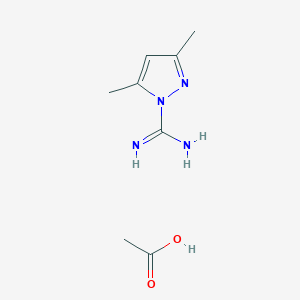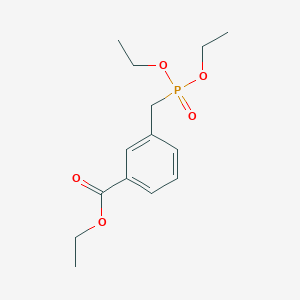![molecular formula C14H12N4O4 B14449673 N-[4-(Hydrazinecarbonyl)phenyl]-4-nitrobenzamide CAS No. 73171-51-4](/img/structure/B14449673.png)
N-[4-(Hydrazinecarbonyl)phenyl]-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(Hydrazinecarbonyl)phenyl]-4-nitrobenzamide is a chemical compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of a hydrazinecarbonyl group attached to a phenyl ring, which is further connected to a nitrobenzamide moiety. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Hydrazinecarbonyl)phenyl]-4-nitrobenzamide typically involves the nucleophilic addition reaction of N-(4-(hydrazinecarbonyl)phenyl)-4-substitutedbenzamide with substituted isothiocyanates under reflux conditions . The reaction is carried out in a suitable solvent, such as methanol, and requires careful control of temperature and reaction time to achieve high yields and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in bulk quantities.
化学反応の分析
Types of Reactions
N-[4-(Hydrazinecarbonyl)phenyl]-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The hydrazinecarbonyl group can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the hydrazinecarbonyl group under basic conditions.
Major Products Formed
Oxidation: Formation of nitrobenzamide oxides.
Reduction: Conversion to N-[4-(Hydrazinecarbonyl)phenyl]-4-aminobenzamide.
Substitution: Formation of substituted hydrazinecarbonyl derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and anticancer properties.
Medicine: Studied for its role as an enzyme inhibitor and its potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of N-[4-(Hydrazinecarbonyl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antibacterial or anticancer activity . The compound’s ability to interact with molecular targets is influenced by its unique chemical structure, which allows it to form specific interactions with proteins and other biomolecules.
類似化合物との比較
N-[4-(Hydrazinecarbonyl)phenyl]-4-nitrobenzamide can be compared with other similar compounds, such as:
N-(4-(Hydrazinecarbonyl)phenyl)acetamide: Similar structure but lacks the nitro group, which may result in different biological activities.
N-(4-(Hydrazinecarbonyl)phenyl)-4-substitutedbenzamides: Variations in the substituents on the benzamide ring can lead to differences in reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
| 73171-51-4 | |
分子式 |
C14H12N4O4 |
分子量 |
300.27 g/mol |
IUPAC名 |
N-[4-(hydrazinecarbonyl)phenyl]-4-nitrobenzamide |
InChI |
InChI=1S/C14H12N4O4/c15-17-14(20)10-1-5-11(6-2-10)16-13(19)9-3-7-12(8-4-9)18(21)22/h1-8H,15H2,(H,16,19)(H,17,20) |
InChIキー |
QFICIZFWZOGGTN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)NN)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(9R,10S,13S,14R,16S)-4-bromo-13-ethyl-15-hexyl-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-triene-14,18-diol;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate](/img/no-structure.png)




![2-[(Oxolan-2-yl)methoxy]ethyl prop-2-enoate](/img/structure/B14449632.png)
![N-(3'-Methyl[1,1'-biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14449643.png)



